molecular formula C12H8N2O B2877598 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile CAS No. 1235035-68-3

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile

Cat. No.: B2877598
CAS No.: 1235035-68-3
M. Wt: 196.209
InChI Key: OGZWLRZYPIHSME-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1235035-68-3 and a molecular weight of 196.21 . Its IUPAC name is 3-(4-hydroxyphenyl)picolinonitrile .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H8N2O . The InChI code for this compound is 1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.21 .

Scientific Research Applications

Synthesis Techniques

  • Regioselective Synthesis : A notable method for synthesizing substituted 3-(2-hydroxyphenyl)pyridines, which could include derivatives similar to 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile, involves a transition-metal-free approach using pyridine N-oxides and silylaryl triflates. This process is facilitated by CsF in acetonitrile at room temperature, proceeding through a series of rearrangements to yield the desired compounds in good yields (Raminelli, Liu, & Larock, 2006).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Derivatives of pyridine carbonitriles, akin to this compound, have been investigated for their potential as corrosion inhibitors. For instance, 5-(phenylthio)-3H-pyrrole-4-carbonitriles have shown significant inhibition efficiency for mild steel in acidic environments. These compounds act by adsorbing onto the metal surface, with studies suggesting anodic type inhibition mechanisms (Verma et al., 2015). Additionally, certain pyrazolo[3,4-b]pyridines, synthesized using ultrasonic irradiation, have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating mixed-type inhibition behavior (Dandia, Gupta, Singh, & Quraishi, 2013).

Structural and Chemical Analysis

  • Crystal Structure Analysis : The structural aspects of pyridine derivatives have been extensively studied through methods like X-ray crystallography. These studies not only elucidate the molecular arrangement but also provide insights into the intermolecular interactions within these compounds. For example, the crystal structure analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d] pyrazolo[3, 4-b] pyridine-3-carbonitrile revealed specific hydrogen bond interactions, which could influence the chemical properties and reactivity of similar compounds (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile can be found on the product link .

Properties

IUPAC Name

3-(4-hydroxyphenyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZWLRZYPIHSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1nc(N2CCc3cccc(C(=O)N(COCC[Si](C)(C)C)c4nc5ccccc5s4)c3C2)sc1-c1ccc(CO)cc1
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Synthesis routes and methods II

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The title compound 58A was prepared in a similar manner to the synthesis of compound 34D by substituting compound 34C and 4-(hydroxymethyl)phenylboronic acid with 3-chloropicolinonitrile and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, respectively. ESI (+)/LC/MS: 197 (M+H)+.
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